2-(Undecyloxy)ethanol

Description

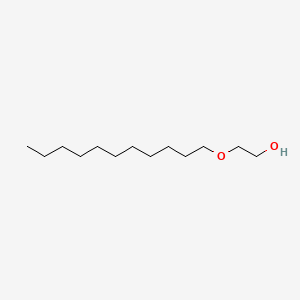

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-undecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMGMPDXSPSCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34398-01-1 | |

| Record name | Polyethylene glycol undecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34398-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3058662 | |

| Record name | 2-(Undecyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hazy liquid with a mild odor; [Air Products MSDS] | |

| Record name | Polyethylene glycol (5) undecyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38471-47-5, 34398-01-1 | |

| Record name | Undecyl ethyleneglycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038471475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-undecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Undecyloxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-1-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-undecyl- omega -hydroxy- (CAS# 34398-01-1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYL ETHYLENEGLYCOL MONOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0Z032IC7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Undecyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways, reaction mechanisms, and experimental considerations for the preparation of 2-(Undecyloxy)ethanol. This valuable intermediate, known for its ether-alcohol functionality and a long hydrophobic undecyl chain, finds applications in various fields, including the synthesis of insect pheromones and as a precursor for surfactants and other specialty chemicals.[1] This document details the most common synthetic routes: the Williamson ether synthesis and the ethoxylation of 1-undecanol (B7770649), along with a plausible alternative pathway involving a glycidyl (B131873) ether intermediate.

Core Synthesis Pathways

Two principal methods are predominantly employed for the synthesis of this compound:

-

Williamson Ether Synthesis: A classic and versatile method for forming ethers.[2][3]

-

Ethoxylation of 1-Undecanol: An industrial process involving the addition of ethylene (B1197577) oxide to an alcohol.

An alternative, multi-step approach involves the synthesis and subsequent ring-opening of an undecyl glycidyl ether intermediate.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

Reaction Mechanism

The synthesis of this compound via the Williamson method involves two key steps:

-

Deprotonation of the Alcohol: A strong base is used to deprotonate either 1-undecanol or ethylene glycol to form the corresponding alkoxide. The choice of alcohol to deprotonate will determine the other reactant.

-

Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

Two primary variations of the Williamson ether synthesis for preparing this compound are feasible:

-

Route A: Reaction of sodium undecyloxide with a 2-haloethanol (e.g., 2-chloroethanol).

-

Route B: Reaction of the sodium salt of ethylene glycol with an undecyl halide (e.g., 1-bromoundecane).

Due to the SN2 nature of the reaction, which is sensitive to steric hindrance, Route A is generally preferred as it involves a primary alkyl halide (2-chloroethanol) which is less sterically hindered than a long-chain undecyl halide.[4]

Reaction Scheme (Route A):

Experimental Protocol (Representative)

Materials:

-

1-Undecanol

-

Sodium hydride (NaH) or other strong base (e.g., KOH)[5]

-

2-Chloroethanol (B45725) or 2-Bromoethanol

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[5]

-

Anhydrous workup and purification reagents

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-undecanol in the chosen anhydrous solvent.

-

Carefully add sodium hydride portion-wise to the solution at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium undecyloxide.

-

Slowly add 2-chloroethanol (or 2-bromoethanol) to the reaction mixture.

-

The reaction mixture is then heated to reflux for a period of 1 to 8 hours, with the progress monitored by thin-layer chromatography (TLC).[2]

-

After completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or vacuum distillation to yield pure this compound.

Quantitative Data

Yields for Williamson ether syntheses are typically in the range of 50-95% in a laboratory setting.[2] Specific quantitative data for the synthesis of this compound was not found in the provided search results.

Table 1: Summary of Williamson Ether Synthesis Parameters

| Parameter | Description | Reference |

| Reactants | 1-Undecanol, Strong Base (e.g., NaH, KOH), 2-Haloethanol | [5] |

| Solvent | Anhydrous Aprotic (e.g., THF, DMF) | [5] |

| Reaction Time | 1 - 8 hours | [2] |

| Temperature | 50 - 100 °C | [2] |

| Typical Yield | 50 - 95% | [2] |

Ethoxylation of 1-Undecanol

The ethoxylation of fatty alcohols is a major industrial process for the production of non-ionic surfactants. This reaction involves the addition of ethylene oxide to the alcohol in the presence of a catalyst.

Reaction Mechanism

The base-catalyzed ethoxylation of an alcohol proceeds via the following steps:

-

Initiation: The alcohol reacts with the base (e.g., KOH) to form an alkoxide.

-

Propagation: The alkoxide nucleophilically attacks the carbon atom of the ethylene oxide ring, leading to ring-opening and the formation of a new, longer-chain alkoxide. This new alkoxide can then react with another molecule of ethylene oxide.

This process typically results in a mixture of products with varying numbers of ethoxy units. To favor the mono-ethoxylated product, this compound, the stoichiometry of the reactants must be carefully controlled.

Reaction Scheme:

Experimental Protocol (Representative)

A specific laboratory-scale protocol for the mono-ethoxylation of 1-undecanol was not found in the search results. Industrial processes operate at high temperatures and pressures. A generalized laboratory adaptation would involve:

Materials:

-

1-Undecanol

-

Ethylene oxide (handle with extreme caution due to its toxicity and explosive nature)

-

Catalyst (e.g., KOH)

Procedure:

-

1-Undecanol and the catalyst (e.g., KOH) are charged into a high-pressure reactor.

-

The reactor is purged with an inert gas and heated.

-

A controlled amount of ethylene oxide is introduced into the reactor.

-

The reaction is carried out at elevated temperature and pressure.

-

After the reaction, the catalyst is neutralized, and the product mixture is purified, typically by distillation, to isolate the desired this compound.

Quantitative Data

Controlling the reaction to obtain a high yield of the mono-ethoxylated product is challenging, as the product alcohol can also react with ethylene oxide. This often leads to a distribution of ethoxylates.

Table 2: Summary of Ethoxylation Parameters

| Parameter | Description |

| Reactants | 1-Undecanol, Ethylene Oxide, Base Catalyst (e.g., KOH) |

| Reaction Type | Base-catalyzed nucleophilic ring-opening |

| Challenges | Control of the degree of ethoxylation |

| Product | Mixture of ethoxylates, requiring purification |

Alternative Pathway: Synthesis via Undecyl Glycidyl Ether

An alternative, two-step route to this compound involves the synthesis of undecyl glycidyl ether followed by a ring-opening reaction.

Synthesis of Undecyl Glycidyl Ether

Undecyl glycidyl ether can be synthesized from 1-undecanol and epichlorohydrin (B41342) in the presence of a base and a phase-transfer catalyst.[6]

Reaction Scheme:

Ring-Opening of Undecyl Glycidyl Ether

The epoxide ring of undecyl glycidyl ether can be opened under either acidic or basic conditions to yield a diol, which upon selective reaction or reduction would lead to this compound. For instance, a base-catalyzed hydrolysis would open the ring to form a diol.[7] A more direct route would involve reduction of the epoxide.

Reaction Scheme (Base-Catalyzed Hydrolysis):

Further selective dehydroxylation would be required to obtain the target molecule, making this a less direct route.

Spectroscopic Data of this compound

While specific spectra for this compound were not found in the search results, the expected spectral characteristics can be predicted based on its structure. A certificate of analysis for a commercial sample indicates that the 1H-NMR spectrum is consistent with the structure of this compound.[8]

Expected 1H NMR (Proton NMR) Signals:

-

A triplet corresponding to the terminal methyl group (-CH3) of the undecyl chain.

-

A multiplet for the methylene (B1212753) groups (-CH2-) of the undecyl chain.

-

A triplet for the methylene group adjacent to the ether oxygen on the undecyl side (-O-CH2-(CH2)9CH3).

-

Triplets for the two methylene groups of the ethoxy moiety (-O-CH2-CH2-OH).

-

A broad singlet for the hydroxyl proton (-OH).

Expected 13C NMR (Carbon NMR) Signals:

-

A signal for the terminal methyl carbon.

-

A series of signals for the methylene carbons of the undecyl chain.

-

A signal for the carbon atom of the undecyl chain attached to the ether oxygen.

-

Signals for the two carbon atoms of the ethoxy group.

Expected IR (Infrared) Spectroscopy Bands:

-

A broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching of the alcohol group.

-

Strong C-H stretching bands around 2850-2960 cm-1 from the alkyl chain.

-

A characteristic C-O stretching band for the ether linkage in the region of 1050-1150 cm-1.

Expected Mass Spectrometry (MS) Data:

-

The molecular ion peak (M+) would be expected at m/z = 216.36, corresponding to the molecular weight of C13H28O2.[1][9][10]

-

Fragmentation patterns would likely involve cleavage of the C-O bonds and fragmentation of the undecyl chain.

Visualizations

Synthesis Pathways

Caption: Overview of the main synthetic routes to this compound.

Williamson Ether Synthesis Mechanism

References

- 1. 2-undecyloxy-ethanol | Monofolium Pheromone | TargetMol [targetmol.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. d-nb.info [d-nb.info]

- 7. m.youtube.com [m.youtube.com]

- 8. abmole.com [abmole.com]

- 9. 2-Undecyloxy-1-ethanol | C13H28O2 | CID 61930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 2-(Undecyloxy)ethanol (CAS Number: 38471-47-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Undecyloxy)ethanol (CAS No. 38471-47-5), a long-chain alkyl ether with applications as an insect pheromone and a fragrance ingredient. This document collates available physicochemical data, details plausible experimental protocols for its synthesis and analysis, and presents visualizations of key processes to support research and development activities. The information is intended for professionals in the fields of chemistry, entomology, and drug development who may be working with or investigating this compound.

Chemical Identity and Properties

This compound is a chemical compound classified as a primary alcohol and an ether. Its structure consists of an undecyl carbon chain attached to an ethanol (B145695) unit via an ether linkage.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties are well-documented, others, such as the boiling point, melting point, and density, are not consistently reported in publicly available literature, with many sources indicating "no data available".[1]

| Property | Value | Source(s) |

| CAS Number | 38471-47-5 | [1][2][3][4] |

| Molecular Formula | C₁₃H₂₈O₂ | [1][2][4] |

| Molecular Weight | 216.36 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-undecoxyethanol, Undeceth-1, Monochamol | [2] |

| Appearance | Transparent Liquid | [3] |

| Boiling Point | No data available | [1] |

| Melting Point | No data available | [1] |

| Density | No data available | [1] |

| Water Solubility | No data available | [1] |

| Topological Polar Surface Area | 29.5 Ų | [4] |

Safety and Hazards

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is considered corrosive and an irritant.[2] It is harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical.[1]

Synthesis and Purification

A common and versatile method for the synthesis of ethers such as this compound is the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Williamson Ether Synthesis Protocol

This protocol describes a plausible method for the laboratory-scale synthesis of this compound.

Materials:

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 1-undecanol in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add sodium hydride to the solution at 0 °C. The reaction will generate hydrogen gas, so adequate ventilation is crucial.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium undecoxide.

-

Ether Formation: To the freshly prepared alkoxide solution, add 2-chloroethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like insect pheromones.

GC-MS Analysis Protocol

This protocol provides a general workflow for the analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary GC column suitable for the analysis of long-chain ethers (e.g., a non-polar or mid-polar column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane. If analyzing a biological sample, an extraction step (e.g., solvent extraction or solid-phase microextraction) will be necessary.

-

GC-MS Parameters:

-

Injector: Set to a temperature that ensures efficient volatilization without thermal degradation (e.g., 250 °C). Use a splitless or split injection mode depending on the sample concentration.

-

Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a final temperature (e.g., 280-300 °C) at a controlled rate to ensure good separation of components.

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Compare the obtained mass spectrum with a reference library or a previously run standard for confirmation.

-

For quantitative analysis, create a calibration curve using standards of known concentrations.

-

Biological Activity and Applications

The primary documented biological role of this compound is as an insect pheromone.[3] Specifically, it has been identified as a component of the aggregation pheromone of the pine sawyer beetle (Monochamus galloprovincialis).[2] Pheromones are crucial for chemical communication among insects, influencing behaviors such as mating, aggregation, and trail-following. The study of such compounds is vital for developing species-specific and environmentally benign pest management strategies.

In addition to its role as a pheromone, this compound is also used as a fragrance ingredient in various consumer products.[2]

Conclusion

This compound is a valuable chemical for research in chemical ecology and for applications in the fragrance industry. This guide has provided a summary of its known properties, a plausible synthesis route, and a general analytical methodology. Further research to fully characterize its physical properties and to explore its potential applications, particularly in the context of pest management and as a synthetic building block, is warranted. The provided protocols and diagrams serve as a foundation for researchers and developers working with this compound.

References

- 1. abmole.com [abmole.com]

- 2. 2-Undecyloxy-1-ethanol | C13H28O2 | CID 61930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-undecyloxy-ethanol | Monofolium Pheromone | TargetMol [targetmol.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 2-(Undecyloxy)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Undecyloxy)ethanol, a nonionic surfactant, in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages information on structurally similar long-chain alcohol ethoxylates to predict its solubility behavior. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of such compounds and a logical workflow for this process.

Introduction to this compound

This compound, also known as undecyl alcohol ethoxylate, belongs to the family of alcohol ethoxylates. These are nonionic surfactants composed of a hydrophobic alkyl chain (undecyl group) and a hydrophilic polyethylene (B3416737) glycol chain. The physical and chemical properties, including solubility, of these compounds are highly dependent on the length of both the alkyl chain and the ethoxylate chain. In the case of this compound, the single ethoxy group imparts a degree of polarity to the otherwise nonpolar undecyl chain.

Predicted Solubility Profile of this compound

The solubility of alcohol ethoxylates is a critical factor in their application, influencing their effectiveness as emulsifiers, detergents, and wetting agents. For alcohol ethoxylates with a low degree of ethoxylation, such as this compound, they are expected to be more soluble in nonpolar organic solvents. Conversely, a higher degree of ethoxylation increases water solubility.

Based on the general properties of short-chain alcohol ethoxylates, the predicted solubility of this compound in various organic solvents is summarized in the table below. It is important to note that this is a qualitative assessment, and experimental verification is necessary for precise quantitative data.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene | High | The long hydrophobic undecyl chain will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents have a moderate polarity and can interact with both the hydrophobic tail and the polar ether and hydroxyl groups of this compound. |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Moderate | The hydroxyl group of this compound can form hydrogen bonds with protic solvents. However, the long alkyl chain may limit overall solubility compared to shorter-chain alcohols. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving compounds with a range of polarities and are expected to readily dissolve this compound. |

Experimental Determination of Solubility

For accurate and reliable solubility data, experimental determination is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent. b. Add a known volume of the selected organic solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). e. Shake the vial for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Analysis: a. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. b. Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC or GC). c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. d. Determine the concentration of this compound in the filtered sample by interpolating its analytical signal on the calibration curve.

-

Data Reporting: a. The solubility is reported as the mean of at least three independent measurements, along with the standard deviation. b. The units of solubility should be clearly stated (e.g., mg/mL, g/L, or mol/L). c. The experimental conditions, including the solvent, temperature, and equilibration time, must be reported.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for the systematic assessment of a compound's solubility in organic solvents.

Caption: Workflow for Solubility Assessment.

Conclusion

An In-depth Technical Guide to 2-(Undecyloxy)ethanol: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-(Undecyloxy)ethanol (CAS No. 38471-47-5). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and drug development.

Chemical Identification and Physical Properties

This compound is a chemical compound with the molecular formula C13H28O2.[1] It is also known by the synonyms 2-undecoxyethanol and 2-undecyloxy-1-ethanol.[2] This substance is noted for its use as a male-produced aggregation pheromone of the pine sawyer beetle, Monochamus galloprovincialis.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H28O2 | AbMole BioScience[1], PubChem[2] |

| Molecular Weight | 216.37 g/mol | AbMole BioScience[1] |

| 216.36 g/mol | PubChem[2] | |

| Physical State | Solid | AbMole BioScience[1] |

| Odor | No data available | AbMole BioScience[1] |

| Melting/Freezing Point | No data available | AbMole BioScience[1] |

| Boiling Point/Range | No data available | AbMole BioScience[1] |

| Flash Point | No data available | AbMole BioScience[1] |

Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound. While one safety data sheet indicates that it is not a hazardous substance or mixture, another reputable database provides GHS hazard classifications.[1][2] This discrepancy underscores the importance of handling the substance with care, adhering to the more stringent safety precautions until further clarification is available.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | PubChem[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | PubChem[2] |

Note: A safety data sheet from AbMole BioScience states the substance is "Not a hazardous substance or mixture."[1]

Handling and Storage

Given the potential hazards, appropriate handling and storage procedures are crucial to ensure personnel safety.

Handling Precautions

-

Ventilation: Use only in areas with appropriate exhaust ventilation.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid inhalation, and contact with eyes and skin.[1] Avoid the formation of dust and aerosols.[1]

Storage Conditions

-

Keep the container tightly sealed in a cool, well-ventilated area.[1]

-

Protect from direct sunlight and sources of ignition.[1]

-

Recommended Storage Temperature:

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Table 3: First Aid Measures for this compound

| Exposure Route | First Aid Procedure |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |

| Skin Contact | Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and consult a physician.[1] |

| Eye Contact | Remove any contact lenses and locate an eye-wash station. Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1] |

| Ingestion | Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Do NOT induce vomiting unless directed by medical personnel. Get medical attention.[1] |

Experimental Protocols for Safety Evaluation

While specific experimental protocols for this compound are not publicly available, the GHS classifications are typically derived from standardized tests.

-

Acute Oral Toxicity (LD50): This is generally determined using methods like the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies involve administering the substance to animals (usually rats) and observing for mortality and toxic effects over a set period.

-

Serious Eye Damage/Irritation: The potential for eye damage is typically assessed using in vivo methods such as the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), which involves applying the test substance to the eye of an animal (historically rabbits) and observing for effects on the cornea, iris, and conjunctiva. In vitro alternatives are increasingly used.

Chemical Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of a chemical substance like this compound in a laboratory setting.

Caption: General workflow for safe chemical handling.

This guide is intended for informational purposes for trained professionals. Always refer to the most current and specific Safety Data Sheet provided by the supplier before handling any chemical.

References

The Discovery and History of 2-(Undecyloxy)ethanol as a Key Pheromone in Monochamus Beetles: A Technical Guide

Introduction

2-(Undecyloxy)ethanol, also known as monochamol, is a male-produced aggregation pheromone of significant importance in the chemical ecology of several species of longhorn beetles belonging to the genus Monochamus. These beetles are of considerable economic and ecological concern as they are the primary vectors of the pine wood nematode (Bursaphelenchus xylophilus), the causative agent of pine wilt disease, which has devastated pine forests worldwide.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, intended for researchers, scientists, and professionals in drug and pest management development.

Discovery and Identification

The identification of this compound as a pheromone originated from studies on the chemical communication of Monochamus species. Volatiles collected from sexually mature male beetles were analyzed using coupled gas chromatography-mass spectrometry (GC-MS), which revealed a male-specific compound.[1] Subsequent analyses using gas chromatography coupled with electroantennography (GC-EAG) demonstrated that this compound elicited consistent electrical responses from the antennae of both male and female Monochamus beetles, confirming its role as a semiochemical.[1]

Field trials were instrumental in confirming the behavioral activity of this compound. Traps baited with the synthetic compound were shown to be attractive to both sexes of several Monochamus species, establishing its function as an aggregation pheromone.[1] This discovery has been replicated across various species within the genus, including Monochamus sutor, M. galloprovincialis, M. alternatus, M. carolinensis, M. titillator, and M. scutellatus, indicating a conserved use of this pheromone.[1]

Biosynthesis of this compound

Research into the biosynthesis of this compound in Monochamus saltuarius has identified the prothorax of male beetles as the primary site of pheromone production.[2] The biosynthesis and release of the pheromone are regulated by the mating status of the male, with pheromone levels exhibiting a distinct pattern during sexual maturation and after mating.[2] Through multi-omics analyses, researchers have identified numerous candidate genes and key pathways associated with the biosynthesis of this ether-alcohol pheromone.[2]

Quantitative Data on Pheromone Activity

The following tables summarize quantitative data from various field studies on the efficacy of this compound as an attractant for Monochamus species.

Table 1: Trap Catch Data for Monochamus sutor in Response to this compound and Synergists in Spain

| Treatment | Mean No. of Males (±SE) | Mean No. of Females (±SE) |

| This compound (P) | 2.5 ± 0.8 | 3.2 ± 1.1 |

| Bark Beetle Kairomones (K) | 2.1 ± 0.7 | 2.8 ± 0.9 |

| Host Volatiles (H) | 0.8 ± 0.3 | 1.5 ± 0.5 |

| P + K + H | 5.8 ± 1.5 | 7.9 ± 2.1 |

| Control (unbaited) | 0.3 ± 0.1 | 0.4 ± 0.2 |

Data adapted from a study on M. sutor, illustrating the synergistic effect of combining the pheromone with host and bark beetle kairomones.[1]

Table 2: Trap Catch Data for Monochamus alternatus in Response to this compound and Host Volatiles in China

| Treatment | Mean Total Catch (±SE) |

| This compound (P) | 1.5 ± 0.6 |

| α-pinene (H1) | 0.8 ± 0.3 |

| Ethanol (B145695) (H2) | 1.1 ± 0.4 |

| P + H1 | 3.2 ± 1.0 |

| P + H2 | 2.9 ± 0.9 |

| P + H1 + H2 | 5.4 ± 1.3 |

| Control (unbaited) | 0.4 ± 0.2 |

Data adapted from field trials with M. alternatus, showing the enhancement of pheromone attraction by host plant volatiles.

Experimental Protocols

Pheromone Collection and Identification

1. Volatile Collection:

-

Source: Sexually mature male Monochamus beetles.

-

Method: Beetles are placed in a clean glass chamber with a purified air inlet and a volatile trap outlet.

-

Aeration: A continuous flow of charcoal-filtered and humidified air is passed through the chamber.

-

Trapping: The exiting air is passed through a sorbent tube (e.g., containing Porapak Q or Tenax TA) to capture the volatile organic compounds.

-

Duration: Collection is typically carried out for 24-48 hours.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: The trapped volatiles are eluted from the sorbent tube with a high-purity solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: A small volume (e.g., 1-2 µL) of the extract is injected into the GC.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is commonly used.

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 280°C) to separate the compounds.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared to libraries (e.g., NIST) and synthetic standards for identification.

3. Electroantennography (EAG):

-

Antenna Preparation: An antenna is excised from a beetle and mounted between two glass capillary electrodes filled with a saline solution.

-

Stimulus Delivery: The effluent from the GC column is directed over the prepared antenna.

-

Data Acquisition: The electrical potential changes across the antenna (depolarizations) in response to active compounds are amplified and recorded simultaneously with the GC flame ionization detector (FID) signal.

Field Trapping Bioassay

-

Trap Design: Multiple-funnel traps or cross-vane panel traps are commonly used.

-

Lure Preparation: Synthetic this compound is released from a controlled-release dispenser (e.g., a polyethylene (B3416737) sachet or a sealed vial with a small opening). Synergists like α-pinene and ethanol are co-deployed in separate dispensers.

-

Experimental Design: Traps are typically arranged in a randomized complete block design with several replicates. Traps within a block are spaced sufficiently far apart (e.g., >20 meters) to avoid interference.

-

Data Collection: Traps are checked periodically (e.g., weekly), and the number of captured male and female Monochamus beetles is recorded for each treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the study and action of this compound.

Caption: Experimental workflow for the identification and field testing of this compound.

Caption: Generalized signaling pathway for the reception of this compound in Monochamus.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of 2-(Undecyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Undecyloxy)ethanol, a notable semiochemical, plays a critical role in the chemical ecology of several longhorn beetle species within the Monochamus genus. These beetles are significant forestry pests due to their role as vectors for the pine wood nematode, the causative agent of pine wilt disease. This technical guide provides a comprehensive overview of the known natural sources and the biosynthetic pathway of this compound. It consolidates quantitative data on its production, details established experimental protocols for its extraction and analysis, and presents visual diagrams of the proposed biosynthetic pathway and experimental workflows to facilitate further research and the development of novel pest management strategies.

Natural Sources of this compound

Currently, the known natural occurrence of this compound is exclusively limited to insects, specifically as a male-produced aggregation pheromone in several species of the Monochamus genus (Coleoptera: Cerambycidae). Its presence has not been documented in plants, fungi, or bacteria. This pheromone is crucial for the mating and aggregation behaviors of these beetles.

The primary site of this compound biosynthesis in these insects is the prothorax. The compound is released by male beetles to attract both females and other males to suitable host trees for mating and oviposition.

Table 1: Documented Presence of this compound in Monochamus Species

| Species | Role | Reference(s) |

| Monochamus saltuarius | Male-produced aggregation pheromone | [1] |

| Monochamus sutor | Major component of male-produced aggregation pheromone | [2] |

| Monochamus alternatus | Male-produced aggregation pheromone | [3] |

| Monochamus galloprovincialis | Male-produced aggregation pheromone | [2] |

| Monochamus scutellatus | Likely pheromone component | [4] |

| Monochamus clamator | Likely pheromone component | [4] |

| Monochamus obtusus | Likely pheromone component | [4] |

Quantitative Data on Pheromone Production

Quantitative analyses have been performed to determine the amount of this compound produced by male Monochamus beetles. These studies are vital for developing effective lures for pest monitoring and control.

Table 2: Production Rates of this compound in Monochamus Species

| Species | Amount Produced | Conditions | Reference(s) |

| Monochamus sutor | ~8 µg per male per 12-hour light period | Volatiles collected from five virgin male beetles | [3] |

| Monochamus alternatus | 1.9 - 14.6 µg per male per day | Volatiles collected over 43 days, showing cyclical production |

Biosynthesis of this compound

The biosynthesis of this compound in Monochamus beetles is believed to involve the convergence of fatty acid metabolism and glycolysis. The proposed pathway culminates in an etherification reaction, a relatively uncommon process in insect pheromone biosynthesis. Key to this process is the involvement of short-chain dehydrogenases/reductases (SDRs).

The likely precursors for the biosynthesis are an 11-carbon fatty acid or fatty alcohol (undecanoic acid or undecanol) and a two-carbon unit derived from ethanol.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is as follows:

-

Fatty Acid Synthesis: A C11 fatty acyl-CoA is synthesized through standard fatty acid metabolism.

-

Reduction to Fatty Alcohol: The C11 fatty acyl-CoA is reduced to undecanol (B1663989). This step is likely catalyzed by a fatty acyl-CoA reductase (FAR).

-

Ethanol Provision: Ethanol is provided through metabolic pathways such as glycolysis followed by fermentation.

-

Ether Bond Formation: The key step involves the formation of the ether linkage between undecanol and ethanol. This reaction is hypothesized to be catalyzed by one or more specific short-chain dehydrogenases/reductases (SDRs) that have been identified in the prothorax of Monochamus saltuarius. The exact mechanism of this etherification is an area of active research.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the study of this compound.

Extraction of this compound from Insect Tissue

This protocol describes the extraction of volatile compounds, including this compound, from the prothorax of Monochamus beetles using Solid-Phase Microextraction (SPME).

Materials:

-

Adult male Monochamus beetles

-

SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

20 mL headspace vials with PTFE-lined septa

-

Vial rack

-

Forceps

-

Dissecting scissors

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Excise the prothorax from a male Monochamus beetle using clean dissecting scissors and forceps.

-

Immediately place the prothorax into a 20 mL headspace vial.

-

Seal the vial with a PTFE-lined septum and cap.

-

Expose the SPME fiber to the headspace of the vial by piercing the septum and depressing the plunger.

-

Allow the fiber to be exposed to the headspace for a predetermined time (e.g., 1-24 hours) at room temperature to allow for the adsorption of volatile compounds.

-

After the extraction period, retract the fiber into the needle.

-

Immediately insert the SPME fiber into the injection port of the GC-MS for thermal desorption and analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the GC-MS conditions for the quantitative analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MS)

-

Capillary column suitable for semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 10 minutes

-

-

Transfer Line Temperature: 280 °C

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: Based on the mass spectrum of a this compound standard (e.g., m/z 45, 57, 75, 89).

Quantification:

-

Prepare a standard curve using known concentrations of a pure this compound standard.

-

The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the standard curve.

Conclusion

This compound is a key semiochemical in the life cycle of Monochamus beetles, making it a prime target for the development of environmentally benign pest management strategies. While its natural occurrence appears to be restricted to this insect genus, further research into its biosynthesis, particularly the enzymatic mechanisms of ether bond formation, will provide deeper insights into insect biochemistry and may reveal novel enzymatic tools for biotechnological applications. The experimental protocols and data presented in this guide serve as a foundation for researchers to build upon in their efforts to understand and exploit the chemical ecology of these important forest pests.

References

The Olfactory Mechanism of 2-(Undecyloxy)ethanol in Monochamus Beetles: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Undecyloxy)ethanol (B107918), a male-produced aggregation-sex pheromone, is a key semiochemical in the chemical ecology of several species of longhorn beetles belonging to the genus Monochamus. These beetles are significant forest pests, acting as vectors for the devastating pine wilt disease. Understanding the precise mechanism of action by which these insects detect and respond to this compound is critical for the development of novel and targeted pest management strategies. This technical guide synthesizes the current scientific understanding of this process, from the initial molecular recognition event at the periphery to the downstream signaling cascades that elicit a behavioral response. While significant strides have been made in identifying the putative olfactory receptor, the complete signal transduction pathway remains an active area of research. This document details the available data, outlines key experimental methodologies, and visualizes the hypothesized signaling pathways.

Introduction

The compound this compound, also known as monochamol, is a well-documented aggregation-sex pheromone for numerous Monochamus species, including M. sutor, M. galloprovincialis, and M. alternatus.[1] Produced by males, it attracts both sexes, facilitating mating and aggregation on host trees.[1][2] Its effectiveness is often synergized by host plant volatiles, such as α-pinene and ethanol.[2][3][4] The conservation of this pheromone across multiple species, a phenomenon known as pheromone parsimony, suggests a conserved detection mechanism and highlights its potential as a broad-spectrum lure for monitoring and control.[5][6] This guide provides an in-depth examination of the molecular and physiological mechanisms underlying the perception of this compound in these insects.

Molecular Recognition: The Olfactory Receptor

The initial and most critical step in the mechanism of action is the binding of this compound to a specific olfactory receptor (OR) located on the dendrites of olfactory sensory neurons (OSNs) within the beetle's antennae.

Identification of a Candidate Receptor

Recent advances in comparative transcriptomics have identified a strong candidate for the this compound receptor in Monochamus. By analyzing the antennal transcriptomes of three North American species (M. maculosus, M. notatus, and M. scutellatus), researchers have pinpointed a specific odorant receptor, OR29 , as the most likely candidate.[7]

Key evidence supporting OR29 as the monochamol receptor includes: [7][8]

-

High Conservation: The OR29 lineage is highly conserved across multiple Monochamus species that are known to respond to this compound.

-

High Expression: It is one of the most highly expressed ORs in the antennae of both male and female beetles.

-

Orthology: OR29 is orthologous to a functionally characterized pheromone receptor in another cerambycid beetle, Megacyllene caryae, suggesting a conserved function within the Cerambycidae family.

While OR59 was also identified as a highly conserved and expressed receptor, OR29's orthology to a known pheromone receptor makes it the prime candidate for this compound detection.[7][8]

Signal Transduction: The Hypothesized Pathway

Upon binding of this compound to the OR29/Orco complex, a conformational change is presumed to occur, initiating an intracellular signaling cascade that leads to the depolarization of the OSN and the generation of an action potential. The precise nature of this cascade for this compound perception in Monochamus has not been empirically determined. However, based on the current understanding of insect olfaction, a plausible pathway can be hypothesized.

Insect ORs are unique in that they form ligand-gated ion channels, but there is also substantial evidence for the involvement of metabotropic (G-protein-coupled) signaling, which can modulate the receptor's sensitivity.[6][9] It is plausible that both ionotropic and metabotropic pathways are involved in the perception of this compound.

Hypothesized Signaling Pathway

The binding of this compound to the OR29/Orco receptor complex is thought to trigger the following sequence of events:

-

Ionotropic Activation: The primary and most rapid signaling event is likely the direct opening of the ion channel formed by the OR29/Orco complex, leading to an influx of cations (such as Na⁺ and Ca²⁺) and rapid depolarization of the neuron.

-

Metabotropic Modulation (G-protein involvement): Concurrently, the activated receptor complex may engage a G-protein, likely of the Gαq or Gαs subtype, which are known to be involved in insect olfaction.[6][8]

-

Second Messenger Production: Activation of the G-protein would lead to the production of intracellular second messengers.

-

Gαq pathway: If Gαq is involved, it would activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can trigger the release of Ca²⁺ from intracellular stores, further amplifying the depolarizing signal.

-

Gαs pathway: If Gαs is involved, it would activate adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels. cAMP can also modulate ion channels, contributing to the neuronal response.

-

-

Neuronal Firing: The resulting depolarization of the OSN membrane, if it reaches the threshold, will trigger an action potential that propagates along the axon to the antennal lobe of the insect's brain, where the information is further processed.

The following diagram illustrates this hypothesized dual signaling pathway.

Caption: Hypothesized dual signaling pathway for this compound reception in Monochamus OSNs.

Experimental Data and Protocols

While direct quantitative data for the interaction of this compound with its receptor is currently lacking in the public domain, several experimental techniques have been employed to study its effects.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of the entire antenna to an olfactory stimulus. Studies have consistently shown that the antennae of both male and female Monochamus beetles produce significant electrical responses to this compound, confirming its detection at the peripheral level.[1]

Table 1: Summary of Electroantennography Findings

| Species | Stimulus | Response | Reference |

| Monochamus sutor | This compound | Consistent responses from both male and female antennae. | [1] |

| Monochamus maculosus | This compound | Elicited responses from the antennae of female beetles. | (Andrade et al., 2024, as cited in[5]) |

Detailed Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

A common method to identify active compounds from volatile collections is GC-EAD. The following is a generalized protocol based on methodologies used for cerambycid pheromone research:

-

Volatile Collection: Volatiles are collected from sexually mature male Monochamus beetles via aeration (passing purified air over the insects and through an adsorbent filter) for a set period (e.g., 12-24 hours).

-

Sample Preparation: The collected volatiles are eluted from the filter using a solvent like hexane.

-

GC-EAD Analysis:

-

Gas Chromatograph: The extract is injected into a GC equipped with a non-polar capillary column. The oven temperature is programmed to separate the individual compounds in the mixture.

-

Column Effluent Splitting: At the end of the column, the effluent is split. One portion goes to the GC's flame ionization detector (FID), which produces a chromatogram. The other portion is directed over an insect antenna preparation.

-

Antennal Preparation: An antenna is excised from a live beetle and mounted between two electrodes. The reference electrode is inserted into the base of the antenna, and the recording electrode makes contact with the distal end. The antenna is continuously bathed in a humidified air stream.

-

Signal Recording: The electrical potential difference between the electrodes is amplified and recorded simultaneously with the FID signal. A deflection in the EAD signal that coincides with a peak in the FID chromatogram indicates that the antenna is responding to that specific compound.

-

-

Compound Identification: The active compound is identified using coupled gas chromatography-mass spectrometry (GC-MS) by comparing its mass spectrum and retention time to that of a synthetic standard of this compound.

The following diagram illustrates a typical GC-EAD workflow.

Caption: A generalized workflow for identifying active pheromone components using GC-EAD.

Functional Characterization of Olfactory Receptors

To definitively confirm that OR29 is the receptor for this compound and to quantify their interaction, functional assays are required. Heterologous expression systems are the gold standard for this "de-orphanization" process.

Detailed Experimental Protocol: Heterologous Expression in Drosophila "Empty Neuron" System

This in vivo system allows for the functional expression of a foreign OR in a Drosophila melanogaster OSN that has had its native OR removed.

-

Gene Cloning: The full-length coding sequence of the candidate Monochamus OR (e.g., MaltOR29) is amplified from antennal cDNA via PCR and cloned into a Drosophila expression vector (e.g., pUAST).

-

Germline Transformation: The vector is injected into Drosophila embryos of a strain that allows for site-specific integration into the genome, creating transgenic flies carrying the MaltOR29 gene.

-

Fly Crosses: The transgenic flies are crossed with a driver line that expresses the GAL4 transcription factor in specific OSNs (e.g., the ab3A neuron, which is housed in an easily identifiable sensillum) and also lacks its endogenous OR. This cross results in progeny where MaltOR29 is expressed in the "empty" neuron.

-

Single Sensillum Recording (SSR):

-

Preparation: The adult fly is immobilized, and a tungsten recording electrode is inserted through the cuticle of the target sensillum (e.g., at3) to make contact with the neuron. A reference electrode is placed in the eye.

-

Stimulus Delivery: A charcoal-filtered, humidified air stream is delivered continuously to the antenna. Puffs of air (e.g., 500 ms) passed over a filter paper loaded with a known concentration of this compound (dissolved in a solvent like paraffin (B1166041) oil) are injected into the main air stream.

-

Data Acquisition: The electrical activity (action potentials) of the neuron is recorded before, during, and after the stimulus puff. The response is quantified by counting the number of action potentials in a defined time window post-stimulus and subtracting the pre-stimulus spontaneous firing rate.

-

-

Data Analysis: Dose-response curves can be generated by testing a range of pheromone concentrations to determine the receptor's sensitivity (e.g., calculating the EC₅₀).

Quantitative Data

As of the current literature review, specific quantitative data such as binding affinities (Kd), half-maximal effective concentrations (EC₅₀), or inhibition constants (IC₅₀) for the interaction between this compound and a specific Monochamus olfactory receptor are not available. Field trapping data provides a semi-quantitative measure of attraction.

Table 2: Summary of Field Trapping Data for Monochamus alternatus

| Lure Composition | Mean Beetle Catch (±SE) | Finding | Reference |

| This compound + α-pinene + Ethanol | 15.2 ± 3.5 | Highest attraction | [2][4] |

| This compound + α-pinene | 9.8 ± 3.4 | Synergistic effect | [2][4] |

| This compound + Ethanol | 6.2 ± 2.9 | Synergistic effect | [2][4] |

| This compound alone | 1.8 ± 0.9 | Weakly attractive | [2][4] |

| Control (unbaited) | 0.2 ± 0.1 | No attraction | [2][4] |

Note: Data is adapted from field experiments and represents the relative attractiveness of different lure combinations.

Conclusion and Future Directions

The mechanism of action of this compound in Monochamus beetles begins with its detection by a highly conserved olfactory receptor, with OR29 being the most probable candidate. This initial binding event is transduced into a neuronal signal through a process that likely involves both ionotropic and metabotropic signaling pathways, leading to the depolarization of the olfactory sensory neuron and subsequent behavioral attraction.

While the key molecular player at the periphery has been identified, significant knowledge gaps remain. Future research should prioritize:

-

Functional Validation: Definitive functional characterization of OR29 (and OR59) through heterologous expression and electrophysiological recording to confirm its specificity and sensitivity to this compound.

-

Signal Transduction Elucidation: Investigation of the downstream signaling components (G-proteins, second messengers) in Monochamus OSNs using techniques like RNA interference (RNAi) and in-situ hybridization.

-

Structural Biology: Solving the structure of the OR29/Orco complex, both alone and in complex with this compound, to understand the molecular basis of ligand binding and to facilitate the design of novel agonists or antagonists for pest control.

A complete understanding of this mechanism of action will provide a robust foundation for developing next-generation, environmentally benign pest management tools to protect global forest ecosystems from the threat of pine wilt disease.

References

- 1. ThinkIR: The University of Louisville's Institutional Repository - 2023 Midwest Ecology & Evolution Conference: Potential loss of pheromone receptors in the red milkweed beetle, Tetraopes tetrophthalmus (Coleoptera: Cerambycidae) [ir.library.louisville.edu]

- 2. life.illinois.edu [life.illinois.edu]

- 3. semiochemical.com [semiochemical.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila | Semantic Scholar [semanticscholar.org]

- 6. The Stimulatory Gαs Protein Is Involved in Olfactory Signal Transduction in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]

- 8. Role of G-Proteins in Odor-Sensing and CO2-Sensing Neurons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-(Undecyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Undecyloxy)ethanol (CAS No: 38471-47-5). The information herein is curated for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this compound. This document presents predicted and analogous spectroscopic data in clearly structured tables, details general experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Molecular Structure:

Formula: C₁₃H₂₈O₂ Molecular Weight: 216.37 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.71 | t | 2H | -O-CH₂ -CH₂-OH |

| ~3.55 | t | 2H | -O-CH₂-CH₂ -OH |

| ~3.45 | t | 2H | CH₃-(CH₂)₉-CH₂ -O- |

| ~2.50 | s (broad) | 1H | -OH |

| ~1.58 | quint | 2H | CH₃-(CH₂)₈-CH₂ -CH₂-O- |

| ~1.26 | m | 16H | CH₃-(CH₂ )₈-CH₂-CH₂-O- |

| ~0.88 | t | 3H | CH₃ -(CH₂)₁₀-O- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~72.5 | -O-C H₂-CH₂-OH |

| ~71.8 | CH₃-(CH₂)₉-C H₂-O- |

| ~61.9 | -O-CH₂-C H₂-OH |

| ~31.9 | C H₂ (from undecyl chain) |

| ~29.6 | C H₂ (multiple from undecyl chain) |

| ~29.3 | C H₂ (from undecyl chain) |

| ~26.1 | C H₂ (from undecyl chain) |

| ~22.7 | C H₃-C H₂- |

| ~14.1 | C H₃- |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are listed in the table below, based on the analysis of its functional groups and data from analogous compounds.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2955-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1125-1085 | Strong | C-O stretch (ether and primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major peaks in the electron ionization (EI) mass spectrum of this compound are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 216 | Low | [M]⁺ (Molecular Ion) |

| 201 | Medium | [M - CH₃]⁺ |

| 187 | Medium | [M - C₂H₅]⁺ |

| 173 | Medium | [M - C₃H₇]⁺ |

| 159 | Medium | [M - C₄H₉]⁺ |

| 145 | Medium | [M - C₅H₁₁]⁺ |

| 131 | Medium | [M - C₆H₁₃]⁺ |

| 117 | Medium | [M - C₇H₁₅]⁺ |

| 103 | Medium | [M - C₈H₁₇]⁺ |

| 89 | High | [M - C₉H₁₉]⁺ |

| 75 | High | [CH₂=O⁺-CH₂CH₂OH] |

| 45 | Very High | [CH₂CH₂OH]⁺ |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal interference in the spectral regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-(Undecyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Undecyloxy)ethanol is a long-chain ether alcohol with applications in various fields, including its use as a surfactant and in the synthesis of more complex molecules. Understanding its thermal stability is paramount for determining its safe handling temperatures, storage conditions, and compatibility with other substances in formulations, particularly in drug development where thermal processing steps are common. This guide outlines the predicted thermal behavior of this compound and provides detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Thermal Stability and Degradation Profile

Based on data from structurally similar long-chain alcohol ethoxylates and ethers, the thermal degradation of this compound is anticipated to occur at elevated temperatures, likely initiated by the cleavage of the ether bond, which is generally the most thermally labile part of such molecules.

Predicted Onset of Degradation

Long-chain diesters have been shown to be stable up to approximately 248°C to 342°C[1]. The thermal decomposition of polyethylene (B3416737) glycol (PEG), which also contains ether linkages, typically begins around 340°C[2]. For C12-C14 ethoxylated alcohols, the boiling range is stated to be above 250°C, with an ignition temperature exceeding 300°C[3]. Given these reference points, the onset of thermal decomposition for this compound in an inert atmosphere is predicted to be in the range of 200-250°C. In an oxidative atmosphere (i.e., in the presence of air), the degradation is expected to commence at a lower temperature.

Potential Thermal Degradation Pathways

The thermal degradation of ethers can proceed through several mechanisms, including radical chain reactions and intramolecular elimination. For this compound, the primary degradation pathways are likely to involve the cleavage of the C-O ether bond. Potential degradation products could include undecanol, ethanol, and smaller volatile organic compounds resulting from further fragmentation of the alkyl chain. The degradation of some ethers is known to proceed via the formation of an alcohol and an alkene[4].

Below is a diagram illustrating a plausible primary degradation pathway for this compound.

Caption: Predicted primary thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[5]. This technique is ideal for determining the onset of degradation, the temperature of maximum degradation rate, and the residual mass.

3.1.1. Experimental Workflow for TGA

Caption: Workflow for Thermogravimetric Analysis (TGA).

3.1.2. Detailed TGA Protocol

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-